Survivin is encoded by the BIRC5 gene and is primarily expressed in fetal tissues and various tumors. It is classified as an anti-apoptotic protein and is involved in critical cellular processes such as mitosis and apoptosis regulation. The overexpression of Survivin is frequently associated with various malignancies, making it a prominent target for cancer diagnostics and therapeutics .
The synthesis of Survivin (96-104) can be accomplished through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing chain anchored to a solid support.
The molecular structure of Survivin (96-104) can be represented as follows:
Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into the spatial arrangement of atoms within the peptide.
Survivin (96-104) undergoes several biochemical interactions:
The interactions with immune cells are primarily mediated through T cell receptor recognition, which is crucial for eliciting an effective immune response against tumors expressing this peptide .
The mechanism by which Survivin (96-104) exerts its effects involves several key steps:
Studies have shown that T cell responses specific to Survivin (96-104) can significantly reduce tumor growth in preclinical models, highlighting its potential as a therapeutic target .
Relevant analyses include stability studies under different pH conditions and temperature variations to assess shelf-life and functional integrity .
Survivin (96-104) has several promising applications in scientific research and clinical settings:
CAS No.: 115-71-9
CAS No.: 18097-67-1
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2